2-Amino-4,5-dihydrothiophene-3-carbonitrile

説明

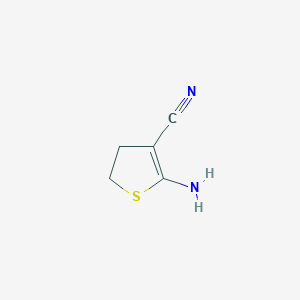

2-Amino-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound featuring a partially saturated thiophene ring (4,5-dihydrothiophene) substituted with an amino group at position 2 and a cyano group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via condensation reactions involving ketones, elemental sulfur, and nitrile-containing precursors, as demonstrated in analogous syntheses of related thiophene derivatives . Its applications span pharmaceuticals, agrochemicals, and optoelectronics, though its specific biological and physicochemical properties are often contextualized through comparisons with structurally similar compounds.

Structure

3D Structure

特性

IUPAC Name |

5-amino-2,3-dihydrothiophene-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-3-4-1-2-8-5(4)7/h1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCRBNWARAKKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464631 | |

| Record name | 2-Amino-4,5-dihydrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52989-46-5 | |

| Record name | 2-Amino-4,5-dihydrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dihydrothiophene-3-carbonitriles can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Another method is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for 2-Amino-4,5-dihydrothiophene-3-carbonitrile are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

化学反応の分析

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. Studies indicate that these reactions can proceed via different mechanisms depending on the steric and electronic environment around the thiophene ring.

Mannich Reaction

A notable reaction involving this compound is the Mannich reaction, where it reacts with formaldehyde and primary amines under non-catalyzed conditions to form thieno[2,3-d]pyrimidine derivatives. This reaction showcases the versatility of 2-amino-4,5-dihydrothiophene-3-carbonitrile as a building block for more complex structures .

Table 2: Key Reactions of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halides | Alkylated Thiophenes | Base-catalyzed |

| Mannich Reaction | This compound + HCHO + RNH₂ | Thieno[2,3-d]pyrimidines | Non-catalyzed |

Mechanistic Insights

Quantum chemical calculations have been employed to elucidate the mechanisms involved in these reactions. For instance, density functional theory (DFT) studies have provided insights into the transition states and activation energies associated with nucleophilic substitution processes .

Table 3: Activation Energies for Key Mechanisms

| Mechanism | Activation Energy (kJ/mol) |

|---|---|

| Nucleophilic substitution (S,S isomer) | 27.9 |

| Elimination of HNCS | 63.4 |

| Mannich-type cyclization | Variable |

科学的研究の応用

2-Amino-4,5-dihydrothiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

Industry: The compound is used in the production of functional materials, such as electrochromic devices and organic photovoltaic cells

作用機序

The mechanism by which 2-Amino-4,5-dihydrothiophene-3-carbonitrile exerts its effects is primarily through its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

類似化合物との比較

Saturation Degree: Dihydro vs. Tetrahydro Derivatives

A key structural distinction lies in the degree of saturation of the thiophene ring:

- 2-Amino-4,5-dihydrothiophene-3-carbonitrile (target compound) has a partially saturated ring (4,5-dihydro), which introduces rigidity and planar characteristics.

- 2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) features a fully saturated six-membered ring (tetrahydro), enhancing conformational flexibility .

Functional Implications :

- Antioxidant Activity : ATS and its selenium analog (ATSe) were evaluated for oxygen radical absorbance capacity (ORAC) and DPPH radical scavenging. ATS exhibited moderate activity (ORAC: 1.2 ± 0.3 μM TE/μM), while ATSe showed superior performance (ORAC: 2.5 ± 0.4 μM TE/μM), highlighting the role of heteroatom substitution (S vs. Se) .

- Ag/Ag⁺) compared to ATSe (−0.72 V), indicating easier electron donation in sulfur-containing analogs .

Substituent Variations: Phenyl and Cyclopentane Groups

- 2-Amino-4,6-diphenylpyridine-3-carbonitrile derivatives (e.g., S1–S8) incorporate electron-donating phenyl groups, shifting absorption maxima to 349–365 nm with high extinction coefficients (12,000–28,000 dm³·mol⁻¹·cm⁻¹). These properties make them effective photosensitizers in photopolymerization .

- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile features a fused cyclopentane ring, increasing steric bulk and altering solubility. Such modifications are critical for tuning photophysical properties in optoelectronic applications .

Antioxidant and Antiradical Activity

- ATS vs. The dihydro derivative’s planar structure may enhance π-π interactions with radicals, though reduced flexibility could limit accessibility to reactive sites .

Data Tables

Table 1: Structural and Functional Comparison of Thiophene Carbonitriles

Table 2: Electrochemical Properties

| Compound | Oxidation Potential (V vs. Ag/Ag⁺) | Reduction Potential (V vs. Ag/Ag⁺) |

|---|---|---|

| ATS | −0.85 | +1.12 |

| ATSe | −0.72 | +1.05 |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile (S1) | −1.12 | +0.98 |

生物活性

2-Amino-4,5-dihydrothiophene-3-carbonitrile (C₇H₈N₂S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

- Molecular Formula : C₇H₈N₂S

- Molecular Weight : 180.21 g/mol

- Appearance : Yellow to orange crystalline powder

- Melting Point : 204°C to 205°C

- Solubility : Insoluble in water; soluble in organic solvents like methanol and chloroform

Biological Activities

This compound exhibits a range of biological activities which can be categorized as follows:

1. Antimicrobial Activity

The compound has demonstrated significant antibacterial and antifungal properties. It has been tested against various strains, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Antibacterial |

| Staphylococcus aureus | Antibacterial |

| Pseudomonas aeruginosa | Antibacterial |

| Aspergillus fumigatus | Antifungal |

| Candida albicans | Antifungal |

Studies indicate that the antimicrobial activity is attributed to the compound's ability to inhibit key enzymes involved in microbial metabolism, thereby disrupting their growth and proliferation .

2. Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | Activity |

|---|---|

| MCF-7 | Cytotoxic |

| HeLa | Cytotoxic |

These findings suggest potential applications in cancer therapy, where the compound could serve as a lead for developing new anticancer agents .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes crucial for microbial survival and cancer cell proliferation. For instance, it may inhibit protein-tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders .

- Cellular Pathway Modulation : By modulating signaling pathways related to inflammation and cell proliferation, the compound can exert therapeutic effects in inflammatory diseases and cancer .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound. Notable findings include:

- Synthesis of Derivatives : Various synthetic routes have been developed to create derivatives with enhanced biological activity. For example, modifications to the thiophene ring structure have led to compounds with improved antimicrobial properties .

- Quantum Chemical Studies : Density functional theory (DFT) calculations have been employed to understand the electronic properties and reactivity of the compound, aiding in the design of more potent derivatives .

- Pharmacological Studies : Comprehensive pharmacological evaluations have indicated that certain derivatives exhibit superior activity against specific cancer types and pathogens compared to the parent compound .

Q & A

Advanced Question

Basic Question

- : Key signals include δ 3.68–3.87 ppm (morpholine protons) and δ 5.84–2.07 ppm (dihydrothiophene ring protons) .

- LC-MS : Use APCI ionization for molecular ion detection () .

- IR : Stretching vibrations at 2200 cm (C≡N) and 1680 cm (C=O) confirm functional groups .

How can Mannich reactions expand the utility of dihydrothiophene derivatives in heterocyclic chemistry?

Advanced Question

Reaction with formaldehyde and primary amines under non-catalyzed conditions yields hexahydrothieno[2,3-d]pyrimidines.

- Key Step : Imine formation at the amino group, followed by cyclization.

- Optimization : Use equimolar HCHO and amine in ethanol at 60°C for 48 hours. Yields reach 60–75% .

What safety protocols are critical during the synthesis of hazardous intermediates?

Basic Question

- Ventilation : Required for handling cyanothioacetamide (toxic gas risk).

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before disposal .

How can structural contradictions in crystallographic data be resolved?

Advanced Question

- Electron Density Maps : Use SHELXE to analyze residual peaks (>1 eÅ) and reposition atoms.

- Hydrogen Placement : Place H atoms geometrically (riding model) with of parent atoms .

What strategies improve the synthesis of novel thieno[2,3-d]pyrimidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。